5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

Übersicht

Beschreibung

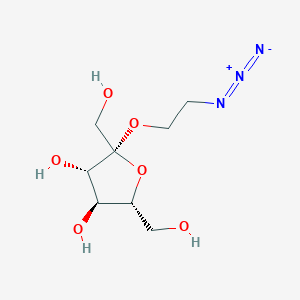

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid (abbreviated as 5-(Boc-amino)cyclohex-1-enecarboxylic acid or Boc-CHEC) is an organic compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. Boc-CHEC is a cyclohexyl-substituted carboxylic acid, which has a tert-butoxycarbonyl (Boc) group attached to the amino moiety. It has a molecular weight of 254.34 g/mol and is soluble in methanol and dichloromethane.

Wissenschaftliche Forschungsanwendungen

Electrochemical Hydrodimerisation

The compound undergoes electrochemical hydrodimerisation in specific conditions. For instance, Methyl 4-tert-butylcyclohex-1-enecarboxylate, a related compound, is reduced at a mercury cathode in DMF solution, leading to a hydrodimer with cyclohexyl rings joined axially. This reaction is under stereoelectronic control and involves protonation of the dimeric dianion under thermodynamic control (Utley et al., 1995).

Synthesis of Amino Acids

The compound plays a role in the synthesis of various amino acids. For example, an improved synthesis method using milder conditions has been described for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, which starts from 3-aminobenzoic acid (Badland et al., 2010).

Enantioselective Synthesis

It is used in the enantioselective synthesis of certain compounds, like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, a process involving Pd-catalyzed amide coupling and oxazole formation (Magata et al., 2017).

Hydrogenation Processes

The compound is involved in hydrogenation processes. For instance, Methyl 4-tert-butylcyclohex-1-enecarboxylate is hydrogenated at a mercury cathode, producing cis and trans isomers of methyl 4-tert-butylcyclohexanecarboxylate under kinetic control (Matteis & Utley, 1992).

Directed Hydrogenation

Directed hydrogenation methodologies use variants of this compound to yield single diastereomers of specific cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).

Synthesis of Non-Natural Alpha-Amino Acids

This compound is key in synthesizing enantiopure non-natural alpha-amino acids, demonstrated in the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).

Stereocontrolled Transformation in Peptide Synthesis

It is used in stereocontrolled transformations for synthesizing enantiopure compounds and their incorporation into peptides, as seen in the total synthesis of specific cyclopentylamines (Fernandez et al., 2010).

Preparation of Functionalized Heterocyclic Amino Acids

Functionalized heterocyclic amino acids, like Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, are prepared using this compound, involving cycloaddition and detailed spectroscopic confirmation (Dzedulionytė et al., 2021).

Large-Scale Preparation for Medicinal Applications

Large-scale preparation methods of its analogs, such as (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, have been developed for medicinal applications, starting from L-aspartic acid (Yoshida et al., 1996).

Kinetic Resolution in Synthesis

It aids in the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate for efficient synthesis of enantiomers of specific cyclopentane-1-carboxylates (Davies et al., 2003).

Eigenschaften

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWYUSFTOAPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)

![{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1381065.png)

![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)

![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)